Parsalmide
Overview
Description
PARSALMIDE is a benzamide derivative known for its anti-inflammatory and analgesic properties. It was commercialized in Italy under the brand name Synovial® until 1985 and was widely used to treat arthritic patients . This compound may also possess anxiolytic and tranquilizing properties .
Preparation Methods
The synthesis of PARSALMIDE involves several steps:
Starting Material: The reaction begins with 5-acetamino-O-acetylsalicylic acid.
Formation of Acyl Chloride: This compound is treated with thionyl chloride to form the corresponding acyl chloride.
Condensation: The acyl chloride is then condensed with N-butylamine, followed by hydrolysis with sodium hydroxide to yield 5-acetamino-N-butylsalicylamide.
Propargylation: The resulting compound is then reacted with propargyl bromide in the presence of sodium isopropylate in refluxing isopropanol to form 2-propargyloxy-5-acetamino-N-butylbenzamide.
Final Hydrolysis: The final product is obtained by hydrolyzing this intermediate with hot 4N sulfuric acid.
Chemical Reactions Analysis
PARSALMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify its functional groups, but specific conditions and reagents are not commonly reported.
Substitution: The compound can undergo substitution reactions, particularly involving its amino and propargyloxy groups.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, propargyl bromide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PARSALMIDE has been studied for various scientific research applications:
Mechanism of Action
PARSALMIDE exerts its effects primarily through its anti-inflammatory and analgesic properties. It is believed to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain. The exact molecular targets and pathways involved are not fully elucidated, but it likely interacts with enzymes involved in the inflammatory response .
Comparison with Similar Compounds
PARSALMIDE is similar to other benzamide derivatives, such as:
Phenylbutazone: Another anti-inflammatory drug used for joint pain management.
Salicylic Acid Derivatives: Compounds like aspirin, which also possess anti-inflammatory properties.
What sets this compound apart is its unique combination of anti-inflammatory, analgesic, and potential anxiolytic properties, making it a versatile compound in both clinical and research settings .
Properties
IUPAC Name |
5-amino-N-butyl-2-prop-2-ynoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-5-8-16-14(17)12-10-11(15)6-7-13(12)18-9-4-2/h2,6-7,10H,3,5,8-9,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHYQIJBUNRPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865553 | |
Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30653-83-9 | |
Record name | Parsalmide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30653-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parsalmide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030653839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-N-butyl-2-[(prop-2-yn-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Parsalmide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARSALMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQH5093J7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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